3-ethoxy-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide
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Overview
Description
3-ethoxy-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, Paal–Knorr synthesis, or Fiesselmann synthesis. For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Ethoxy Group: The ethoxy group can be introduced through an alkylation reaction using ethyl iodide and a suitable base.
Attachment of the Carboxamide Group: The carboxamide group can be introduced by reacting the thiophene derivative with an appropriate amine, such as 1-ethynylcyclohexylamine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving thiophene derivatives.
Mechanism of Action
The mechanism of action of 3-ethoxy-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tioconazole: An antifungal agent with a thiophene ring.
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
Uniqueness
3-ethoxy-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide is unique due to the presence of the ethynylcyclohexyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical space and developing novel therapeutic agents.
Properties
CAS No. |
918135-99-6 |
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Molecular Formula |
C15H19NO2S |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
3-ethoxy-N-(1-ethynylcyclohexyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C15H19NO2S/c1-3-15(9-6-5-7-10-15)16-14(17)13-12(18-4-2)8-11-19-13/h1,8,11H,4-7,9-10H2,2H3,(H,16,17) |
InChI Key |
NIALVBRGXOYJJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(SC=C1)C(=O)NC2(CCCCC2)C#C |
Origin of Product |
United States |
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